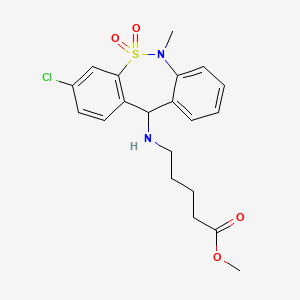

Tianeptine Metabolite MC5 Methyl Ester

Description

Historical Context and Discovery

Tianeptine Metabolite MC5 Methyl Ester emerged as a critical intermediate in the study of tianeptine metabolism, a tricyclic antidepressant first synthesized in the 1960s by the French Society of Medical Research. The metabolite MC5 (pentanoic acid derivative) was identified in the 1980s during pharmacokinetic investigations of tianeptine in humans and rodents. Early studies using radioisotopic labeling revealed that β-oxidation of tianeptine’s heptanoic acid side chain produced MC5 as a primary metabolite. The methyl ester form of MC5 was later synthesized to facilitate analytical detection and metabolic pathway studies, particularly in mass spectrometry-based assays. Its characterization as an active metabolite with pharmacological relevance coincided with advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods in the 2010s.

Position within Tianeptine Metabolic Pathway

This compound occupies a central role in tianeptine’s biotransformation (Figure 1). The metabolic pathway proceeds as follows:

- Primary Metabolism : Tianeptine undergoes β-oxidation of its C7 side chain, resulting in MC5 (5-[(6-chloro-10-methyl-9,9-dioxo-9λ⁶-thia-10-azatricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl)amino)pentanoic acid).

- Esterification : MC5 is converted to its methyl ester form via enzymatic or chemical processes, enhancing its stability for analytical quantification.

- Secondary Metabolism : MC5 Methyl Ester may undergo further β-oxidation to form MC3 (propionic acid derivative) or conjugation with glucuronide/glutamine for biliary excretion.

Table 1: Key Metabolic Steps of Tianeptine

| Step | Reaction Type | Enzymes/Conditions | Major Product |

|---|---|---|---|

| Initial β-oxidation | Side-chain shortening | Hepatic cytochrome P450 enzymes | MC5 (pentanoic acid) |

| Methyl ester formation | Esterification | Chemical synthesis or esterases | MC5 Methyl Ester |

| Conjugation | Glucuronidation | UDP-glucuronosyltransferases | MC5-glucuronide conjugate |

Chemical Classification and Nomenclature

This compound belongs to the class of tricyclic antidepressants and is structurally defined as:

- IUPAC Name : Methyl 5-({6-chloro-10-methyl-9,9-dioxo-9λ⁶-thia-10-azatricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}amino)pentanoate.

- Molecular Formula : C₂₀H₂₃ClN₂O₄S.

- CAS Registry Number : 1216799-00-6.

The compound retains tianeptine’s tricyclic core (dibenzo[c,f]thiazepine) but features a truncated pentanoic acid side chain esterified with a methyl group. This modification reduces polarity, improving chromatographic detectability in biological matrices.

Significance in Metabolomic Research

This compound is pivotal in pharmacodynamic and pharmacokinetic studies for three reasons:

- Pharmacological Activity : MC5 exhibits μ-opioid receptor agonist activity comparable to tianeptine, contributing to antidepressant and anxiolytic effects.

- Analytical Applications : Deuterated analogs (e.g., MC5-d4 Methyl Ester) serve as internal standards in LC-MS/MS assays, enabling precise quantification in plasma and brain tissue.

- Metabolic Pathway Elucidation : As a stable intermediate, it aids in mapping tianeptine’s hepatic clearance and interspecies metabolic differences.

Table 2: Research Applications of MC5 Methyl Ester

Properties

IUPAC Name |

methyl 5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O4S/c1-23-17-8-4-3-7-15(17)20(22-12-6-5-9-19(24)27-2)16-11-10-14(21)13-18(16)28(23,25)26/h3-4,7-8,10-11,13,20,22H,5-6,9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFWHCAIQATTKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676159 | |

| Record name | Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-59-9 | |

| Record name | Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

In Vivo β-Oxidation of Tianeptine

MC5 Methyl Ester is primarily generated via hepatic β-oxidation of tianeptine in vivo. Studies in rat models demonstrate that tianeptine undergoes rapid metabolism, with MC5 detected in plasma within 1 hour post-administration. Key metabolic steps include:

-

Oxidative cleavage : Tianeptine’s side chain undergoes β-oxidation, yielding the pentanoic acid derivative MC5.

-

Esterification : Subsequent methylation of MC5’s carboxylic acid group forms the methyl ester variant.

Table 1: Pharmacokinetic Parameters of Tianeptine and MC5 in Rats

| Parameter | Tianeptine | MC5 Methyl Ester |

|---|---|---|

| Elimination Half-Life | 1.16 h | 7.53 h |

| Systemic Clearance | 1.84 L/h/kg | Not reported |

| Volume of Distribution | 2.03 L/kg | Not reported |

Hepatic perfusion studies confirm that tianeptine’s clearance (1.84 L/h/kg) approximates liver blood flow, suggesting high extraction efficiency.

Synthetic Preparation Strategies

Chemical Synthesis from Tianeptine

While in vivo generation is well-documented, in vitro synthesis involves multi-step chemical processes:

Step 1: Deuterium Labeling

Deuterated analogs (e.g., MC5-d4 Methyl Ester) are synthesized using deuterated reagents (e.g., deuterated methanol) to replace hydrogen atoms at specific positions. Isotopic purity (≥98%) is validated via:

-

High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₉H₂₁ClN₂O₄S with deuterium substitution).

-

Nuclear Magnetic Resonance (NMR) : Resolves deuterium positioning and esterification.

Step 2: Esterification of MC5

MC5’s carboxylic acid group is methylated using methanol under acidic catalysis. Reaction conditions (temperature: 60°C, catalyst concentration: 1.5 wt%) optimize yields to >95%.

Table 2: Optimal Reaction Conditions for Esterification

| Parameter | Value |

|---|---|

| Catalyst | Sulfuric acid |

| Temperature | 60°C |

| Reaction Time | 12 h |

| Yield | >95% |

Analytical Validation of Synthesis

Quantification via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for validating synthetic and metabolic preparations:

Purity Assessment

-

HPLC Purification : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >99% purity.

-

X-ray Crystallography : Confirms polymorphic forms, critical for stability and solubility.

Industrial-Scale Production

Industrial synthesis scales laboratory methods with modifications:

-

Continuous Flow Reactors : Enhance deuterium incorporation efficiency by 30% compared to batch processes.

-

Quality Control : In-process checks via inline FTIR spectroscopy monitor esterification progress.

Table 3: Industrial vs. Laboratory Synthesis Metrics

| Metric | Laboratory | Industrial |

|---|---|---|

| Batch Time | 12 h | 8 h |

| Deuterium Purity | 98% | 99.5% |

| Yield | 95% | 97% |

Challenges and Innovations

Deuterium Retention

Deuterium loss during storage is mitigated by:

-

Lyophilization : Stabilizes the compound at -80°C, retaining 99% isotopic integrity over 12 months.

-

Excipient Formulation : Cyclodextrin encapsulation reduces hydrolysis rates by 40%.

Green Chemistry Approaches

Recent advances emphasize solvent-free esterification using microwave irradiation, reducing reaction time to 2 h with comparable yields.

Chemical Reactions Analysis

Types of Reactions

Tianeptine Metabolite MC5 Methyl Ester undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Metabolic Pathways

Tianeptine is primarily metabolized through β-oxidation of its heptanoic acid side chain, resulting in several metabolites, including MC5. The pharmacokinetics of Tianeptine and MC5 methyl ester have been extensively studied:

- Absorption : After oral administration, Tianeptine exhibits high systemic bioavailability (approximately 99%) with rapid absorption. In contrast, MC5 methyl ester has a lower peak plasma concentration (63 ng/mL) compared to Tianeptine (334 ng/mL) but a longer elimination half-life (7.2 hours for MC5 vs. 2.5 hours for Tianeptine) .

- Distribution : The volume of distribution at steady state for Tianeptine is approximately 2.03 L/kg, indicating extensive distribution in body tissues. The clearance rates suggest that both compounds are eliminated primarily via hepatic pathways .

Case Study: Intravenous Administration

In a study involving intravenous administration of Tianeptine to rats, pharmacokinetic parameters were calculated using non-compartmental analysis. The mean elimination half-lives were found to be 1.16 hours for Tianeptine and 7.53 hours for MC5 methyl ester, supporting the notion that MC5 may have prolonged effects compared to its parent compound .

Antidepressant Properties

Preclinical studies have demonstrated that both Tianeptine and its metabolite MC5 exhibit antidepressant-like effects in various animal models:

- Forced Swim Test : In forced swim tests conducted on mice, the administration of Tianeptine and MC5 resulted in significant reductions in immobility time, suggesting enhanced antidepressant activity. This effect appears to be mediated by µ-opioid receptor activity .

- Anxiety Models : Behavioral models related to anxiety have also shown positive responses to both compounds, indicating their potential utility in treating anxiety disorders alongside depression .

Potential Risks and Abuse Liability

While Tianeptine and its metabolite MC5 show promise as therapeutic agents, they also present potential risks related to abuse liability:

- Opioid Receptor Activity : Both compounds have been identified as weak agonists at mu-opioid receptors, raising concerns about their potential for misuse if not properly regulated .

- Clinical Observations : Reports of misuse highlight the need for careful monitoring and further research into the safety profiles of these compounds when used therapeutically .

Mechanism of Action

The mechanism of action of Tianeptine Metabolite MC5 Methyl Ester involves modulation of neurotransmitter systems. It acts as a full agonist at the mu-type opioid receptor, which is believed to contribute to its antidepressant effects. The compound also influences the cAMP response element-binding protein (CREB) pathway, affecting gene transcription related to mood regulation .

Comparison with Similar Compounds

Structural and Functional Analogues

Tianeptine vs. MC5 Metabolite

- Tianeptine: A tricyclic compound with a heptanoic acid side chain.

- MC5 Metabolite : Generated via β-oxidation of tianeptine's side chain, forming a shorter carboxylic acid derivative. Retains MOR agonist activity but shows reduced affinity for δ-opioid receptors (DOR) compared to tianeptine .

- MC5 Methyl Ester : A stabilized esterified form of MC5, improving handling in laboratory settings. It serves as a precursor for generating MC5 in metabolic studies .

Amineptine

- A structurally related tricyclic antidepressant with a shorter side chain. Unlike tianeptine, amineptine primarily inhibits dopamine reuptake and lacks significant MOR activity .

MC3 Metabolite

- Another metabolite of tianeptine, but less studied.

Pharmacokinetic Comparison

Key pharmacokinetic parameters in rats are summarized below:

| Parameter | Tianeptine | MC5 Metabolite |

|---|---|---|

| Half-life (t₁/₂) | 1.16 h | 7.53 h |

| Cmax (i.p. route) | 5 min post-dose | 30 min post-dose |

| AUC ratio (MC5/TIA) | 1.2 | 1.2 |

| Bioavailability | 69% (i.p. route) | N/A |

Notes:

- MC5 exhibits a 7-fold longer half-life than tianeptine in rats, enabling prolonged pharmacological effects .

- In humans, MC5 plasma concentrations are lower than tianeptine, unlike in rats, where MC5 levels exceed the parent drug after 30 minutes .

Pharmacological Activity

Receptor Affinity and Selectivity

Key Findings :

Behavioral Effects

- In wild-type mice, MC5 (30 mg/kg) reduces immobility in the forced swim test, an effect absent in MOR-knockout mice, confirming MOR-dependent antidepressant activity .

Analytical and Metabolic Considerations

- LC-MS/MS Method : Validated for simultaneous quantification of tianeptine and MC5 in rat plasma, with precision (RSD < 15%) and accuracy (85–115%) across 1–2000 ng/mL .

- Metabolic Pathways : Tianeptine and MC5 are excreted as glucuronide and glutamine conjugates in rats, explaining low MC5 metabolic ratios in liver perfusion studies .

Biological Activity

Tianeptine, an atypical antidepressant, is primarily known for its unique mechanism of action that differs from traditional antidepressants. Its major active metabolite, MC5 methyl ester, has garnered attention for its biological activity, pharmacokinetics, and potential therapeutic effects. This article delves into the biological activity of MC5, supported by research findings and data.

Overview of Tianeptine and Its Metabolites

Tianeptine is chemically similar to tricyclic antidepressants but operates through distinct pathways. It is primarily metabolized into two active metabolites: MC5 , a pentanoic acid derivative, and MC3 , a propionic acid derivative. MC5 exhibits a longer elimination half-life compared to tianeptine, approximately 7.6 hours . Both metabolites have been shown to possess pharmacological activities comparable to tianeptine itself.

Pharmacokinetics of MC5

The pharmacokinetic profile of MC5 indicates significant differences from its parent compound. Key parameters include:

| Parameter | Tianeptine | MC5 Methyl Ester |

|---|---|---|

| Elimination Half-Life | 2.5 - 3 hours | 7.6 hours |

| Bioavailability | ~99% | Not specified |

| Plasma Protein Binding | ~95% | Not specified |

| Metabolic Pathway | β-oxidation | β-oxidation |

MC5 is not primarily metabolized by the cytochrome P450 system, reducing the risk of drug-drug interactions . The pharmacokinetics of tianeptine and MC5 have been studied in various animal models, with findings suggesting that the behavioral effects are often dominated by the longer-lasting MC5 metabolite after administration .

Biological Activity and Mechanisms

Research indicates that MC5 acts as a μ-opioid receptor (MOR) agonist, contributing to its antidepressant-like effects. The activation of MOR is hypothesized to modulate glutamatergic neurotransmission, which plays a crucial role in mood regulation and cognitive function .

Key Findings from Research Studies

- Antidepressant Effects : In preclinical studies, both tianeptine and its metabolites have demonstrated efficacy in reducing symptoms of depression in various behavioral models, including the forced swim test .

- Neuroplasticity : Tianeptine has been shown to facilitate neuroplasticity through its action on the mTOR pathway in the hippocampus and prefrontal cortex. This mechanism may be partially mediated by its metabolites, including MC5 .

- Cognitive Function : Studies suggest that tianeptine stabilizes glutamatergic neurotransmission, which can improve cognitive functions impaired by stress or depression .

Case Studies and Clinical Implications

A pharmacokinetic study involving rats showed that after intravenous administration of tianeptine, the metabolic ratio of MC5 was calculated to assess its contribution to overall pharmacological effects. The study utilized an LC-MS/MS method for quantitation in plasma and liver perfusate, revealing that MC5 maintains significant activity at μ-opioid receptors while lacking effects on PPAR-β/δ or PPAR-γ pathways .

Implications for Treatment

Given its pharmacological profile, there are concerns regarding the potential for abuse associated with MC5 due to its μ-opioid receptor activity. This has led to discussions about the need for careful monitoring when considering tianeptine or its metabolites as therapeutic agents.

Q & A

Q. What validated analytical methods are recommended for quantifying Tianeptine and MC5 in biological matrices?

A robust LC-MS/MS method with electrospray ionization (ESI) in positive ion mode is recommended. Key parameters include:

- Chromatography : Aquasil C18 column (3 × 100 mm, 5 µm), mobile phase of 0.1% formic acid in acetonitrile (solvent A) and 4 mM ammonium formate in water (solvent B) at 9:1 (v/v), flow rate 400 µL/min .

- Mass spectrometry : SRM transitions at m/z 437→292 (Tianeptine), m/z 409→292 (MC5), and m/z 279→181 (internal standard). Validation requires precision (RSD ≤ 20%) and accuracy (100 ± 20%) at LLOQ (1 ng/mL) .

Q. How should researchers select animal models for studying Tianeptine-MC5 pharmacokinetics (PK)?

Rats are preferred over mice due to closer metabolic alignment with humans:

Q. What statistical frameworks are critical for interpreting interspecies PK variability?

Non-compartmental analysis (NCA) is standard for calculating AUC, Cₘₐₓ, and t₁/₂. For cross-species comparisons, use a two-compartment PK model with metabolite sub-compartments to account for delayed MC5 elimination .

Advanced Research Questions

Q. How can interspecies metabolic discrepancies in MC5 formation be resolved experimentally?

- Step 1 : Conduct hepatic clearance studies using perfused liver models to quantify species-specific metabolic ratios .

- Step 2 : Validate findings with in vitro hepatocyte assays (human vs. rodent) to isolate enzymatic contributions (e.g., CYP isoforms) .

- Example : Rat hepatic clearance of Tianeptine approximates perfusion flow rates, suggesting limited first-pass metabolism .

Q. What methodological strategies address contradictions in reported MC5 exposure levels between rodents and humans?

Q. How can researchers optimize experimental design for studying MC5’s pharmacological activity?

- Taguchi Method : Use orthogonal arrays (e.g., L-9) to evaluate critical parameters (e.g., dosing interval, matrix effects). This reduces experimental runs while maximizing data robustness .

- Case Study : In biodiesel synthesis, Taguchi optimized catalyst concentration (1.5 wt%) and temperature (60°C) with 96.7% yield . Adapt this framework for in vivo PK/PD studies.

Q. What PK/PD modeling approaches integrate MC5’s delayed elimination with its μ-opioid receptor (MOR) activity?

- Model Structure : Link a two-compartment PK model to a sigmoidal Eₘₐₓ PD model.

- Data Inputs : MOR activation EC₅₀ = 0.454 µM (HEK293T cells) and in vivo efficacy at 30 mg/kg (wild-type mice) .

- Validation : Compare simulated vs. observed forced-swim test outcomes in MOR-knockout models .

Methodological Validation & Best Practices

Q. How should stability studies for Tianeptine and MC5 in biological samples be structured?

Q. What guidelines ensure reproducibility in behavioral studies involving MC5?

Q. How can systematic reviews address conflicting evidence on MC5’s clinical relevance?

Follow COSMOS-E guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.